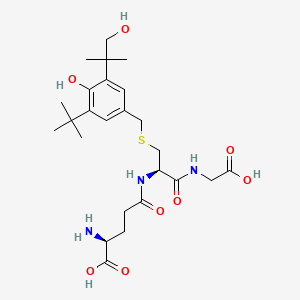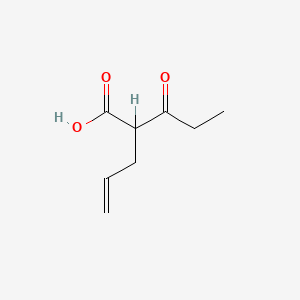
2-Propanoylpent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Keto-4’-en-valproic acid is a derivative of valproic acid, a well-known antiepileptic drug. Valproic acid and its derivatives have been extensively studied for their therapeutic effects, particularly in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis . 3-Keto-4’-en-valproic acid is one of the metabolites formed during the biotransformation of valproic acid in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-4’-en-valproic acid typically involves the oxidation of valproic acid or its derivatives. One common method is the oxidation of 4-en-valproic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Keto-4’-en-valproic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Keto-4’-en-valproic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert it back to less oxidized forms of valproic acid.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of valproic acid, as well as substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
3-Keto-4’-en-valproic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Keto-4’-en-valproic acid involves its interaction with various molecular targets and pathways. It is known to inhibit histone deacetylases, which leads to changes in gene expression and chromatin structure . This inhibition can affect various cellular processes, including cell cycle regulation, apoptosis, and differentiation. Additionally, it may influence neurotransmitter systems, such as gamma-aminobutyric acid (GABA) and glutamate, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-en-valproic acid: Another metabolite of valproic acid with similar chemical properties.
2-en-valproic acid: A related compound with a different position of the double bond.
3-OH-valproic acid: A hydroxylated derivative of valproic acid.
Uniqueness
3-Keto-4’-en-valproic acid is unique due to its specific oxidation state and the presence of both a keto group and a double bond. This combination of functional groups gives it distinct chemical reactivity and biological activity compared to other valproic acid derivatives .
Propriétés
Numéro CAS |
91284-16-1 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-propanoylpent-4-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-3-5-6(8(10)11)7(9)4-2/h3,6H,1,4-5H2,2H3,(H,10,11) |
Clé InChI |
YLMYKHAEFZCRCH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


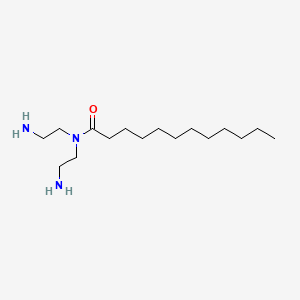
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
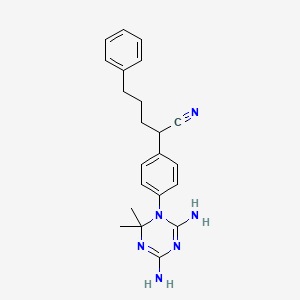
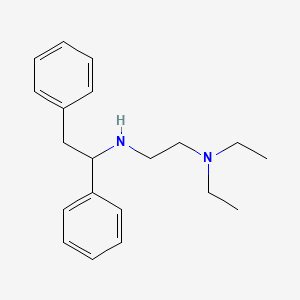
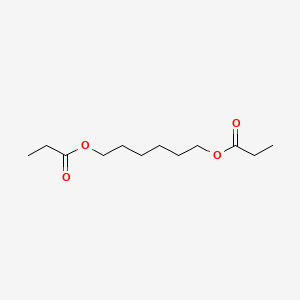
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
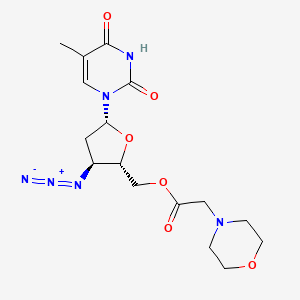
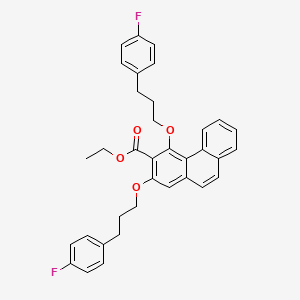
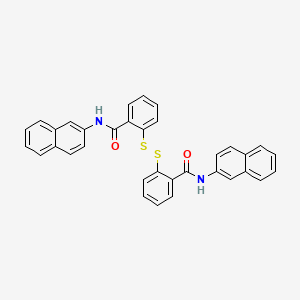
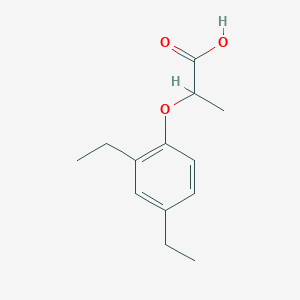
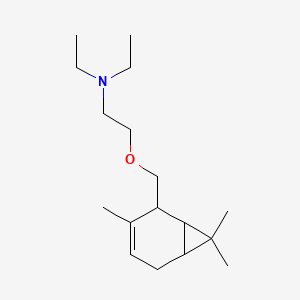
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)

